molecular formula C16H26N2O4S B2978075 (1-(Methylsulfonyl)piperidin-4-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone CAS No. 1226432-21-8

(1-(Methylsulfonyl)piperidin-4-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone

Cat. No.: B2978075
CAS No.: 1226432-21-8
M. Wt: 342.45
InChI Key: KOJOLAQRJHXTCA-UHFFFAOYSA-N
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Description

(1-(Methylsulfonyl)piperidin-4-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H26N2O4S and its molecular weight is 342.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structure

Research has been conducted on similar compounds to understand their synthesis processes and crystal structures. For example, studies on compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol show that these types of compounds can be synthesized using specific reactions involving sulfonyl chlorides, with their structures characterized by X-ray crystallography. This provides a foundation for understanding the synthesis and structural characterization of related compounds (Girish et al., 2008).

Antimicrobial Activity

Derivatives of piperidin-4-yl)methanone, such as 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, have been synthesized and evaluated for their antimicrobial properties. These studies have shown that certain derivatives exhibit good antimicrobial activity against various pathogenic bacterial and fungal strains, indicating the potential of these compounds in antimicrobial research (Mallesha & Mohana, 2014).

Chemical Reactions and Mechanisms

Research on piperidine-based compounds also includes studies on their involvement in chemical reactions and mechanisms. For instance, studies on the stereospecific rearrangements during the synthesis of pyrrolidines and related heterocycles from cyclizations of amino alcohols with vinyl sulfones provide insights into the complex chemical reactions these compounds can undergo. This includes rearrangements and isomerizations that can lead to the formation of various cyclic and heterocyclic compounds, expanding the utility of piperidine-based compounds in synthetic chemistry (Back, Parvez, & Zhai, 2003).

Molecular Interactions and Binding Studies

Further research into piperidine derivatives involves investigating their molecular interactions, such as the study of antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. These studies provide insights into how these compounds interact with biological receptors, contributing to the understanding of their potential therapeutic applications (Shim et al., 2002).

Thermal and Optical Properties

Investigations into the thermal, optical, and structural properties of piperidin-4-yl compounds, such as the study on [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, help in understanding the material properties of these compounds. These studies encompass thermal stability, optical behavior, and detailed structural analysis through techniques like X-ray diffraction and spectroscopy, providing a comprehensive understanding of the physical and chemical characteristics of these compounds (Karthik et al., 2021).

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-[4-(prop-2-ynoxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-3-12-22-13-14-4-8-17(9-5-14)16(19)15-6-10-18(11-7-15)23(2,20)21/h1,14-15H,4-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJOLAQRJHXTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)COCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.